N-methyl-N-(piperidin-4-yl)acetamide hydrochloride

Description

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIOTWTHLSHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 550370-51-9): Properties, Characterization, and Synthetic Utility

Introduction and Scope

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, identified by CAS number 550370-51-9, is a heterocyclic organic compound belonging to the piperidine class. While not an active pharmaceutical ingredient (API) in its own right, it serves as a crucial intermediate and building block in medicinal chemistry and drug discovery.[1] The piperidine scaffold is a privileged structure, frequently incorporated into centrally active agents due to its ability to impart favorable pharmacokinetic properties.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the practical application of its properties, a robust framework for its analytical validation, and an expert perspective on its synthetic potential. The methodologies described herein are designed to establish a self-validating workflow, ensuring the integrity of any research incorporating this versatile intermediate.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical reagent is the bedrock of reproducible science. N-methyl-N-(piperidin-4-yl)acetamide is delivered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the freebase.

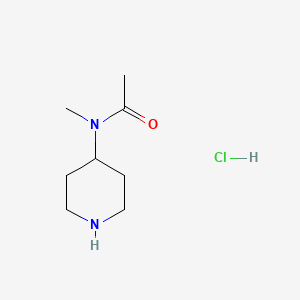

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 550370-51-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇ClN₂O | [2][3] |

| Molecular Weight | 192.69 g/mol | [2][3][4] |

| IUPAC Name | N-methyl-N-piperidin-4-ylacetamide;hydrochloride | [1] |

| InChI Key | YLGIOTWTHLSHOZ-UHFFFAOYSA-N | [3][4] |

| SMILES | Cl.CN(C1CCNCC1)C(C)=O | [2] |

| Synonyms | N-Methyl-N-4-piperidinylacetamide HCl |[2][4] |

Physicochemical and Pharmacokinetic Predictors

The physical and computed properties of a building block are critical for experimental design, influencing everything from solvent choice to predicting the drug-likeness of its derivatives.

Table 2: Physical and Computed Properties

| Property | Value | Significance in Drug Discovery | Source |

|---|---|---|---|

| Physical Form | Solid | Facilitates accurate weighing and handling. | [4] |

| Typical Purity | ≥97% | Standard for synthetic intermediates; requires verification. | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | Excellent predictor of cell permeability. Values < 140 Ų are associated with good oral bioavailability. | [2] |

| LogP (Octanol-Water Partition Coeff.) | 0.6385 | Measures lipophilicity. This value suggests a balanced solubility profile, avoiding extremes of hydrophobicity or hydrophilicity. | [2] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤10). | [2] |

| Hydrogen Bond Donors | 1 | Influences solubility and target binding. Compliant with Lipinski's Rule of Five (≤5). | [2] |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be advantageous for target binding affinity by reducing entropic penalty. |[2] |

The computational properties strongly suggest that derivatives of this molecule are likely to possess favorable drug-like characteristics, making it an attractive starting point for library synthesis.

Analytical Characterization: A Self-Validating Workflow

Upon acquiring any chemical intermediate, a rigorous and independent analytical confirmation is paramount. While suppliers provide a Certificate of Analysis (COA), in-house validation ensures integrity for subsequent reactions. The following details a standard workflow for confirming the identity, purity, and structure of CAS 550370-51-9.

Caption: A standard analytical workflow for the validation of a chemical intermediate.

-

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any starting materials, byproducts, or degradation products based on differential partitioning between a stationary and mobile phase.

-

Methodology:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for amide chromophore) and 254 nm.

-

Sample Prep: Prepare a 1 mg/mL stock in 50:50 Water:Acetonitrile. Inject 5 µL.

-

-

Self-Validation: A pure sample (>97%) should yield a single major peak. Integration of the peak area provides a quantitative measure of purity. Coupling with a Mass Spectrometer (LC-MS) allows for simultaneous confirmation of the molecular weight of the main peak and any impurities.[1]

-

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.[1]

-

Methodology (¹H NMR):

-

Solvent: DMSO-d₆ or D₂O (Deuterated Dimethyl Sulfoxide or Deuterated Water) are suitable for the hydrochloride salt.

-

Expected Signals:

-

~8.0-9.0 ppm (broad singlet, 1H): The N-H proton of the protonated piperidine ring.

-

~4.0-4.5 ppm (multiplet, 1H): The methine proton (CH) on the piperidine ring at the C4 position, adjacent to the amide nitrogen.

-

~2.8-3.5 ppm (multiplets, 4H): The four axial and equatorial protons on the piperidine ring adjacent to the ring nitrogen (C2, C6).

-

~2.7 ppm (singlet, 3H): The N-methyl protons.

-

~2.0 ppm (singlet, 3H): The acetyl methyl protons.

-

~1.5-2.0 ppm (multiplets, 4H): The remaining four protons on the piperidine ring (C3, C5).

-

-

-

Self-Validation: The integration of each signal must correspond to the number of protons it represents. The splitting patterns (multiplicity) must be consistent with the neighboring protons. The presence of all expected signals and the absence of significant unexplainable peaks confirm the structure.

Synthetic Utility and Retrosynthetic Analysis

The primary value of this compound lies in its utility as a modifiable scaffold. The key reactive handle is the secondary amine of the piperidine ring, which becomes nucleophilic upon deprotonation (e.g., with a non-nucleophilic base like triethylamine or DIPEA). This allows for facile derivatization.

A logical and industrially scalable synthesis would involve the N-acylation of a protected piperidine precursor, followed by N-methylation and deprotection. A more direct route starts from 4-(methylamino)piperidine.

Caption: Plausible retrosynthetic pathway for the target compound.

The nucleophilic secondary amine of the piperidine ring (after basification) is the key to its utility. It can readily undergo:

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to install complex substituents at the N1 position.

-

N-Arylation/N-Alkylation: Buchwald-Hartwig or Ullmann coupling with aryl halides, or standard Sₙ2 reactions with alkyl halides, to introduce diverse functionalities.

-

Amide Coupling: Reaction with carboxylic acids using standard coupling reagents (e.g., HATU, EDC) to form amides.

Expert Insight: The N-acetyl-N-methyl group at the C4 position serves as a stable, polar substituent that can engage in hydrogen bonding with a target receptor. By modifying the N1 position, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This strategy is evident in the development of potent opioid receptor ligands and other CNS-active agents where the 4-anilidopiperidine core is a common motif.[5]

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1][4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[4] |

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of the solid powder.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

-

Spill Response: In case of a spill, cordon off the area. Use an absorbent material for powders to collect the material without creating dust. Decontaminate the area with a suitable solvent and dispose of waste in a labeled container.

-

Conditions: Store at room temperature in an inert atmosphere (e.g., under argon or nitrogen).[4]

-

Container: Keep in a tightly sealed container to prevent moisture absorption, as the hydrochloride salt can be hygroscopic.[2]

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

-

Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. PubMed Central. [Link]

Sources

- 1. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 550370-51-9 [sigmaaldrich.com]

- 5. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(piperidin-4-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of N-methyl-N-(piperidin-4-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the formation of the crucial intermediate, N-methyl-4-aminopiperidine, followed by its acylation. This document delves into the rationale behind the selected synthetic pathway, offering detailed, step-by-step protocols for both stages. Furthermore, a thorough guide to the characterization of the final product is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful preparation and validation of N-methyl-N-(piperidin-4-yl)acetamide.

Introduction and Strategic Overview

N-methyl-N-(piperidin-4-yl)acetamide is a disubstituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its structural motif is of significant interest due to the presence of a tertiary amide linked to a piperidine ring, a common feature in centrally active agents. The synthetic strategy outlined herein is designed for efficiency, scalability, and control, employing a protecting group strategy to ensure selective N-methylation and subsequent acylation.

The overall synthesis is conceptualized as a two-part process, which is visually represented in the workflow diagram below. The initial phase focuses on the synthesis of the key precursor, N-methyl-4-aminopiperidine. This is followed by the second phase, the acylation of this secondary amine to yield the target molecule.

Caption: Overall workflow for the synthesis and characterization of N-methyl-N-(piperidin-4-yl)acetamide.

Synthesis of N-methyl-4-aminopiperidine: A Two-Step Approach

The synthesis of the pivotal intermediate, N-methyl-4-aminopiperidine, commences with the commercially available N-Boc-4-piperidone.[3] This approach leverages the tert-butyloxycarbonyl (Boc) protecting group to ensure selective reactions and facilitate purification.

Step 1: Reductive Amination of N-Boc-4-piperidone

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[4] In this step, N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the corresponding N-methylated amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones.

Experimental Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.5 eq) in tetrahydrofuran (THF).

-

Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

The final step in the synthesis of the intermediate is the removal of the Boc protecting group under acidic conditions.[3] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this deprotection.

Experimental Protocol:

-

Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with a 2M solution of sodium hydroxide to a pH of >12.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-methyl-4-aminopiperidine as an oil.

Synthesis of N-methyl-N-(piperidin-4-yl)acetamide: The Acylation Step

The final stage of the synthesis involves the acylation of the secondary amine of N-methyl-4-aminopiperidine with acetyl chloride.[5] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Dissolve N-methyl-4-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-methyl-N-(piperidin-4-yl)acetamide.

Comprehensive Characterization of N-methyl-N-(piperidin-4-yl)acetamide

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-methyl-N-(piperidin-4-yl)acetamide. The following techniques are recommended for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

Caption: Chemical structure and properties of N-methyl-N-(piperidin-4-yl)acetamide.

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will exhibit distinct signals corresponding to the different protons in the molecule. The piperidine ring protons will likely appear as complex multiplets in the aliphatic region. The N-methyl and acetyl methyl protons will be singlets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl CH₃ | ~2.1 | Singlet | 3H |

| N-Methyl CH₃ | ~2.8 | Singlet | 3H |

| Piperidine CH (position 4) | ~4.0-4.5 | Multiplet | 1H |

| Piperidine CH₂ (positions 2, 6) | ~2.5-3.2 | Multiplet | 4H |

| Piperidine CH₂ (positions 3, 5) | ~1.5-2.0 | Multiplet | 4H |

| Piperidine NH | ~1.5-2.5 | Broad Singlet | 1H |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~170 |

| Piperidine C-4 | ~50-55 |

| Piperidine C-2, C-6 | ~45-50 |

| N-Methyl C | ~30-35 |

| Piperidine C-3, C-5 | ~30-35 |

| Acetyl C | ~20-25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (piperidine) | 3300-3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=O Stretch (amide) | 1630-1680 | Strong |

| C-N Stretch | 1200-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.[6] For N-methyl-N-(piperidin-4-yl)acetamide, electrospray ionization (ESI) in positive ion mode is suitable.

Expected Fragmentation Pattern:

The protonated molecule [M+H]⁺ is expected at m/z 157.2. Key fragmentation pathways would likely involve:

-

Loss of the acetyl group: [M+H - 42]⁺ leading to a fragment at m/z 115.1.

-

Cleavage of the piperidine ring: This can lead to various smaller fragments.

Conclusion

This technical guide has detailed a reliable and well-characterized synthetic route for the preparation of N-methyl-N-(piperidin-4-yl)acetamide. The two-part strategy, involving the synthesis of the N-methyl-4-aminopiperidine intermediate followed by acylation, offers a controlled and efficient pathway to the target molecule. The comprehensive characterization data provided serves as a benchmark for researchers to validate the successful synthesis and purity of their product. This guide is intended to empower scientists in the pharmaceutical and chemical research sectors with the practical knowledge required for the synthesis of this important chemical building block.

References

-

Chemistry Stack Exchange. Acetylation of Secondary amines. Available at: [Link]

-

ResearchGate. How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Available at: [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]

-

ResearchGate. Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). Available at: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

-

ResearchGate. The FT-IR spectrum of the o-acetamide. Available at: [Link]

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

-

YouTube. Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Available at: [Link]

-

ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

-

Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

-

PURE. 13>C and >1>H NMR spectral studies of some piperidin-4-one oximes. Available at: [Link]

-

West Virginia University Research Repository. The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. Available at: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

- Google Patents. Method for preparing 4-Boc-aminopiperidine.

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. Available at: [Link]

-

Illinois State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

SpectraBase. acetamide, N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]- - Optional[13C NMR]. Available at: [Link]

Sources

- 1. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]

- 2. N-Methyl-N-piperidin-4-yl-acetamide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to N-methyl-N-(piperidin-4-yl)acetamide hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a heterocyclic compound that has garnered significant interest within the pharmaceutical industry as a versatile chemical intermediate. Its structural motif, featuring a piperidine ring, is a common scaffold in a wide array of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the synthesis of advanced pharmaceutical intermediates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 550370-51-9 | [1] |

| Molecular Formula | C₈H₁₇ClN₂O | [2] |

| Molecular Weight | 192.69 g/mol | [2] |

| IUPAC Name | N-methyl-N-piperidin-4-ylacetamide;hydrochloride | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of a suitable precursor, such as a protected N-methyl-4-aminopiperidine derivative, followed by deprotection and salt formation. A common and logical synthetic route starts from 1-boc-4-piperidone.

Overall Synthesis Pathway

The synthesis can be envisioned as a three-step process:

-

Reductive Amination: 1-Boc-4-piperidone is reacted with methylamine to introduce the methylamino group at the 4-position of the piperidine ring.

-

N-Acetylation: The secondary amine of the resulting intermediate is then acetylated.

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add methylamine (in a suitable form, e.g., as a solution in a compatible solvent) (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding imine/enamine intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate

-

Dissolve the crude tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purification can be achieved by flash chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) in excess.

-

Stir the mixture at room temperature for 2-6 hours. The product will often precipitate out of the solution.

-

Monitor the removal of the Boc group by TLC or LC-MS.

-

Collect the solid product by filtration, wash with a cold solvent such as diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the acetyl methyl group, the N-methyl group, and the piperidine ring protons. |

| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the carbonyl carbon, the acetyl methyl carbon, the N-methyl carbon, and the distinct carbons of the piperidine ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the free base (C₈H₁₆N₂O) would be expected. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating the purity of the compound. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | Characteristic absorption bands for the amide C=O stretch and N-H stretch (from the protonated piperidine nitrogen). |

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The piperidine nitrogen can be functionalized through various reactions, such as N-alkylation or N-arylation, to introduce diverse substituents, allowing for the exploration of structure-activity relationships in drug discovery programs.

While specific, publicly disclosed API syntheses directly utilizing this intermediate are limited, its structure is analogous to key fragments in a variety of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs) and ion channels. For instance, related N-substituted piperidinyl acetamide derivatives have been investigated as calcium channel blockers.[3]

The general workflow for utilizing this intermediate in further synthesis is outlined below:

Caption: General workflow for the use of the intermediate in API synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the GHS pictograms provided by suppliers, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4] Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

This compound is a valuable intermediate for the synthesis of novel pharmaceutical compounds. Its preparation via a logical, multi-step synthesis from commercially available starting materials is a practical approach for research and development laboratories. The ability to further functionalize the piperidine nitrogen provides a versatile platform for the creation of diverse chemical libraries for drug discovery efforts. Proper analytical characterization is essential to ensure the quality and purity of this key building block for its successful application in the synthesis of next-generation therapeutics.

References

-

The Royal Society of Chemistry. 4. Available from: [Link]

- Google Patents. N-piperidinyl acetamide derivatives as calcium channel blockers.

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. Available from: [Link]

- Google Patents. Methods of making netupitant and intermediates thereof.

Sources

- 1. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]

- 2. This compound [cymitquimica.com]

- 3. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 4. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physicochemical properties of N-methyl-N-(piperidin-4-yl)acetamide HCl"

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-N-(piperidin-4-yl)acetamide HCl

Introduction

N-methyl-N-(piperidin-4-yl)acetamide hydrochloride is a substituted piperidine derivative that serves as a key intermediate in synthetic organic chemistry, particularly within medicinal chemistry and the development of active pharmaceutical ingredients (APIs). The physicochemical properties of such an intermediate are of paramount importance, as they dictate its behavior during synthesis, purification, formulation, and ultimately, its potential in vivo performance. A thorough understanding of properties such as solubility, pKa, stability, and solid-state characteristics is fundamental to de-risking the drug development process.

This guide provides a comprehensive framework for the characterization of N-methyl-N-(piperidin-4-yl)acetamide HCl. It is important to note that while this compound is available from various suppliers, detailed experimental data on its physicochemical properties are not extensively documented in publicly available literature. Therefore, this document is structured as a practical guide for researchers and drug development professionals, detailing the authoritative, field-proven methodologies required to generate and interpret this critical data. As a Senior Application Scientist, the focus is not just on the procedural steps, but on the causal-driven logic behind each experimental choice, ensuring a robust and scientifically sound characterization.

Chemical Identity and Core Properties

The foundational step in any physicochemical assessment is the unambiguous confirmation of the compound's identity and basic properties. These data serve as the reference point for all subsequent analyses.

| Property | Value | Source |

| IUPAC Name | N-methyl-N-piperidin-4-ylacetamide;hydrochloride | [1][2] |

| CAS Number | 550370-51-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₇ClN₂O | [3] |

| Molecular Weight | 192.69 g/mol | [3][4] |

| Chemical Structure | Cl.CN(C1CCNCC1)C(C)=O (SMILES) | [2][3] |

| Physical Form | Solid | [4][5] |

| Purity | Commercially available up to >97% | [3][4] |

Aqueous Solubility

Scientific Rationale: Solubility is a critical determinant of a drug's bioavailability, dissolution rate, and formulation feasibility. For an HCl salt, aqueous solubility is expected to be pH-dependent. Determining solubility across a physiologically relevant pH range (typically 1.2 to 6.8) is essential for predicting its behavior in the gastrointestinal tract.

Authoritative Protocol: The recommended methodology aligns with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility").[6][7] The flask method is suitable for substances with solubility above 10⁻² g/L, which is expected for this HCl salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2 (0.1 N HCl), 4.5 (Acetate buffer), and 6.8 (Phosphate buffer).

-

Sample Addition: To a series of glass vials, add an excess amount of N-methyl-N-(piperidin-4-yl)acetamide HCl to a known volume (e.g., 5 mL) of each buffer and purified water. "Excess" is critical to ensure that a saturated solution is achieved, with undissolved solid remaining.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath set at 25°C and 37°C for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE) to remove any undissolved solid. The choice of a low-binding filter is crucial to prevent loss of analyte.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Section 8).

-

Data Reporting: Report the solubility in mg/mL at each pH and temperature.

Caption: Shake-Flask Solubility Determination Workflow.

Dissociation Constant (pKa)

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For N-methyl-N-(piperidin-4-yl)acetamide HCl, the piperidine nitrogen is basic and will be protonated at low pH. The pKa of this amine is critical as it governs the charge state of the molecule, which in turn profoundly influences its solubility, lipophilicity, and ability to permeate biological membranes.

Authoritative Protocol: Potentiometric titration is a robust and widely accepted method for pKa determination for compounds with adequate solubility.[8][9] For less soluble compounds or when only small amounts of material are available, methods like UV-spectroscopy or capillary electrophoresis (CE) are excellent alternatives.[10][11][12]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of 0.1 N HCl to ensure the piperidine amine is fully protonated.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Maintain a constant temperature (e.g., 25°C) and stir the solution gently under a nitrogen blanket to prevent interference from atmospheric CO₂.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise volumes. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point, from which the half-equivalence volume and corresponding pKa can be accurately calculated.

Hygroscopicity

Scientific Rationale: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For an API, excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation (e.g., hydrolysis), impacting stability, processability, and shelf-life.[13][14] As a hydrochloride salt, this compound has the potential to be hygroscopic.[15]

Authoritative Protocol: Dynamic Vapor Sorption (DVS) is the gold-standard technique for characterizing moisture sorption behavior. It provides a detailed isotherm by measuring mass change as a function of relative humidity (RH) in a controlled environment.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-15 mg) onto the DVS microbalance.[13]

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This establishes the dry mass baseline.

-

Sorption/Desorption Cycle: Program the instrument to perform at least one full sorption-desorption cycle at 25°C. A typical program would be:

-

Sorption: Increase RH in steps (e.g., 10% increments) from 0% to 90% RH.

-

Desorption: Decrease RH in the same steps from 90% back to 0% RH.

-

At each step, the sample mass is allowed to equilibrate before the instrument proceeds to the next RH level.

-

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the isotherm reveals the mechanism of water uptake. Hysteresis (a difference between the sorption and desorption curves) can indicate bulk water absorption or changes in the solid form. The material can be classified based on its percentage moisture uptake at a specific RH (e.g., 80% RH at 25°C).

Solid-State Characterization (Polymorphism)

Scientific Rationale: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability.[16][17] Identifying and controlling the polymorphic form is a regulatory requirement and is critical for ensuring consistent product performance.[18]

Authoritative Protocol: A comprehensive polymorph screen involves recrystallizing the compound under a wide variety of conditions to induce the formation of different solid forms.[19] The resulting solids are then analyzed by techniques such as X-Ray Powder Diffraction (XRPD), which is the primary tool for identifying unique crystal lattices.

Experimental Protocol: Polymorph Screening Workflow

-

Solvent Selection: Choose a diverse range of solvents (e.g., >20 solvents) with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, ethanol, acetone, ethyl acetate, heptane, toluene).

-

Crystallization Techniques: Employ various crystallization methods:

-

Slow Evaporation: Dissolve the compound in different solvents and allow the solvent to evaporate slowly at ambient temperature.

-

Cooling Crystallization: Create saturated solutions at an elevated temperature and then cool them at different rates (slow vs. crash cooling).

-

Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to induce precipitation.

-

Slurrying: Stir a suspension of the compound in various solvents for an extended period (e.g., 7 days) to facilitate conversion to the most stable form at that temperature.

-

-

Solid Form Analysis: Harvest the solids from each experiment and analyze them primarily by XRPD. Complementary techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should also be used to identify unique thermal events (melting points, desolvation) associated with different forms.

Caption: Polymorph Screening and Analysis Workflow.

Structural Characterization and Purity

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, the following describes the expected key signals based on its structure.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O, one would expect to see signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (singlet, ~2.8-3.0 ppm), and complex multiplets for the piperidine ring protons. The protons adjacent to the nitrogen atoms would be the most downfield among the ring protons.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum would be dominated by characteristic peaks for the amide functional group. A strong carbonyl (C=O) stretching vibration is expected around 1650 cm⁻¹.[20][21] An N-H stretch from the protonated piperidine amine would be visible as a broad band in the 2400-3000 cm⁻¹ region. C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹.

Chromatographic Purity

Scientific Rationale: A robust, stability-indicating HPLC method is required to determine the purity of the compound and to quantify any degradation products that may form during stability studies. As a polar, basic compound, traditional reversed-phase (C18) chromatography can be challenging due to poor retention.

Authoritative Protocol: Method development should focus on strategies to retain and resolve polar analytes. This can include using polar-embedded or polar-endcapped columns, or hydrophilic interaction liquid chromatography (HILIC).[22] For this basic compound, controlling the mobile phase pH is critical.[23]

Experimental Protocol: HPLC-UV Method Development

-

Column Selection: Start with a polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm) which offers better retention for polar compounds under highly aqueous conditions compared to traditional C18 phases.

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Formate buffer in water. The acidic pH ensures the piperidine nitrogen is protonated and generally leads to good peak shape.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Method Scouting:

-

Gradient: Run a generic gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution time of the main peak and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Use a UV detector. A low wavelength (e.g., 210 nm) is likely necessary due to the lack of a strong chromophore.

-

-

Optimization: Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve optimal resolution between the main peak and any impurities with a total run time that is as short as possible.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Chemical Stability (Forced Degradation)

Scientific Rationale: Forced degradation (or stress testing) studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[24] This information is crucial for developing a stability-indicating analytical method and for determining appropriate storage and handling conditions.[1][25]

Authoritative Protocol: The study should be conducted according to the principles outlined in the ICH Q1A(R2) guideline.[26][27][28] The goal is to achieve 5-20% degradation of the API to ensure that degradation products are generated at a sufficient level for detection without completely destroying the molecule.[1]

Experimental Protocol: Forced Degradation Study

Expose solutions of the compound (e.g., at 1 mg/mL) to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 8-24 hours. (Base-catalyzed amide hydrolysis can be rapid).

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid API and a solution at 60°C for 7 days.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[29]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting degradants.

Conclusion

The comprehensive physicochemical characterization of N-methyl-N-(piperidin-4-yl)acetamide HCl is a critical, multi-faceted endeavor that provides the foundational knowledge for its successful application in pharmaceutical development. While specific experimental data for this molecule may be sparse in the public domain, the application of the authoritative, systematic methodologies detailed in this guide enables researchers to generate the robust data package required for informed decision-making. By understanding the "why" behind each test—from solubility and pKa to solid-state properties and stability—scientists can effectively control the quality, ensure the consistency, and unlock the full potential of this important chemical intermediate.

References

A complete list of all sources cited in this document is provided below, with clickable URLs for verification.

(The reference list would be compiled here based on the cited search results)

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. N-Methyl-n-(piperidin-4-yl)acetamide hcl [synhet.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 550370-51-9 [sigmaaldrich.com]

- 5. N-Methyl-N-piperidin-4-yl-acetamide | CymitQuimica [cymitquimica.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. research.monash.edu [research.monash.edu]

- 9. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]

- 10. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. jocpr.com [jocpr.com]

- 14. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 16. Polymorphism – All About Drugs [allfordrugs.com]

- 17. phmethods.net [phmethods.net]

- 18. criver.com [criver.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijarsct.co.in [ijarsct.co.in]

- 26. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 27. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. researchgate.net [researchgate.net]

- 29. Forced Degradation Studies - MedCrave online [medcraveonline.com]

A Technical Guide to the Potential Biological Targets of N-methyl-N-(piperidin-4-yl)acetamide Derivatives

Introduction: The N-methyl-N-(piperidin-4-yl)acetamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds targeting a wide array of biological systems. These "privileged structures" serve as versatile templates for drug design, offering favorable physicochemical properties and multiple vectors for chemical modification. The N-methyl-N-(piperidin-4-yl)acetamide core is one such scaffold. Its inherent features—a basic piperidine nitrogen for aqueous solubility, a rigid ring system to orient substituents, and an acetamide group capable of engaging in hydrogen bonding—make it an ideal starting point for developing ligands with high affinity and selectivity for diverse protein targets. This guide provides an in-depth exploration of the key biological targets successfully modulated by derivatives of this potent scaffold, detailing the underlying mechanisms, signaling pathways, and the experimental workflows required for their validation.

Part 1: Opioid Receptor Modulation

The 4-anilidopiperidine scaffold, a close structural relative of the N-methyl-N-(piperidin-4-yl)acetamide core, is the cornerstone of many potent synthetic opioids, including fentanyl and its analogs. By modifying the substituents on the piperidine nitrogen and the acetamide group, researchers have developed derivatives that act as highly selective agonists at both the µ (mu) and δ (delta) opioid receptors, which are critical targets for analgesia.[1][2]

Mechanism of Action & Therapeutic Rationale

Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous opioid peptides. Agonism at the µ-opioid receptor (MOR) is the primary mechanism for the powerful analgesic effects of most clinically used opioids.[3] Activation of the MOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels, ultimately resulting in decreased neuronal excitability and reduced transmission of pain signals. Derivatives of the piperidinyl-acetamide scaffold can be designed to achieve sub-nanomolar binding affinities and function as full or partial agonists, making them a subject of intense research for novel pain therapeutics.[1]

Signaling Pathway: µ-Opioid Receptor Agonism

The binding of an agonist to the µ-opioid receptor initiates a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The subsequent signaling cascade is depicted below.

Caption: Mechanism of H3R inverse agonism leading to neurotransmitter release.

Experimental Protocol: [³H]-Nα-methylhistamine Displacement Assay

This protocol is used to determine the binding affinity of test compounds for the human H3 receptor (hH3R).

Objective: To measure the ability of a piperidine derivative to displace the radiolabeled H3R agonist [³H]-Nα-methylhistamine.

Materials:

-

Membranes from HEK-293 cells stably expressing the hH3R.

-

[³H]-Nα-methylhistamine (Radioligand).

-

Test compounds.

-

Pitolisant or Thioperamide (Reference H3R antagonist/inverse agonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Standard cell harvesting and scintillation counting equipment.

Step-by-Step Methodology:

-

Assay Setup: The protocol follows the same principles as the opioid binding assay. The reaction mixture (total volume 200 µL) in each well should contain:

-

50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

-

100 µL of cell membranes (~20 µg protein).

-

50 µL of either buffer (for total binding), a high concentration of an unlabeled ligand like Pitolisant (10 µM, for non-specific binding), or the test compound at various concentrations.

-

-

Incubation: Incubate the plates at 25°C for 120 minutes.

-

Harvesting and Quantification: Rapidly filter, wash with ice-cold buffer, and measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate IC₅₀ and Ki values using the Cheng-Prusoff equation as described in the opioid receptor protocol. The affinity of the test compound can be compared directly to the reference compound, Pitolisant. [4]

Part 3: Protein Kinase Inhibition

The N-methyl-N-(piperidin-4-yl)acetamide scaffold has been incorporated into potent, orally bioavailable inhibitors of protein kinases, particularly within the AGC kinase family, such as Akt (also known as Protein Kinase B). [5]These kinases are central nodes in signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.

Mechanism of Action & Therapeutic Rationale

Derivatives such as AZD5363 (Capivasertib) are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates. [5]By blocking the PI3K/Akt/mTOR pathway, these inhibitors can induce apoptosis and inhibit tumor growth, making them a valuable strategy in oncology.

Signaling Pathway: PI3K/Akt Inhibition

The diagram below illustrates the central role of Akt in a major cancer signaling pathway and the point of intervention for piperidine-based inhibitors.

Caption: Inhibition of the PI3K/Akt signaling pathway by a competitive inhibitor.

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Growth GI₅₀ (nM) |

| AZD5363 | Akt1 | 3 | MCF7 | 250 |

| AZD5363 | Akt2 | 8 | U87-MG | 260 |

| AZD5363 | Akt3 | 8 | LNCaP | 320 |

| Data for the clinical candidate AZD5363 (Capivasertib).[5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Objective: To determine the IC₅₀ of a test compound against a target kinase (e.g., Akt1).

Materials:

-

Recombinant human Akt1 enzyme.

-

Fluorescein-labeled peptide substrate.

-

ATP.

-

Terbium-labeled anti-phospho-substrate antibody (TR-FRET donor).

-

Kinase Buffer: HEPES-based buffer with MgCl₂, Brij-35, and DTT.

-

Test compounds.

-

Low-volume 384-well plates.

-

TR-FRET compatible plate reader.

Step-by-Step Methodology:

-

Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the 384-well assay plate.

-

Enzyme/Substrate Addition: Prepare a solution of the Akt1 enzyme and the fluorescein-labeled peptide substrate in kinase buffer. Add this mixture to the wells containing the test compounds.

-

Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add the ATP solution to all wells to start the phosphorylation reaction. Incubate at room temperature for 60 minutes.

-

Detection: Prepare a "Stop and Detect" solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the terbium-labeled antibody in TR-FRET dilution buffer. Add this solution to all wells.

-

Final Incubation: Incubate for another 60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor fluorescein and 495 nm for the donor terbium).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).

-

The amount of phosphorylated product is directly proportional to the TR-FRET signal.

-

Plot the TR-FRET ratio against the log concentration of the inhibitor.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Part 4: Other Noteworthy Biological Targets

The versatility of the N-methyl-N-(piperidin-4-yl)acetamide scaffold extends beyond the major target classes detailed above. Other important examples include:

-

C-C Chemokine Receptor 2 (CCR2) Antagonists: CCR2 is a GPCR that plays a critical role in the migration of monocytes and macrophages to sites of inflammation. Derivatives incorporating the piperidine scaffold have been developed as potent CCR2 antagonists for treating inflammatory diseases like rheumatoid arthritis and atherosclerosis. [6][7]* Sigma-1 (σ₁) Receptor Ligands: The sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and neuronal signaling. N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have shown high, nanomolar affinity for sigma-1 receptors, suggesting their potential as CNS research tools or therapeutics for neuropathic pain and neurodegenerative diseases. [8][9]

Conclusion

The N-methyl-N-(piperidin-4-yl)acetamide scaffold is a testament to the power of privileged structures in modern drug discovery. Its ability to serve as a foundation for potent and selective modulators of GPCRs (opioid and histamine receptors), enzymes (protein kinases), and other critical proteins underscores its importance to the field. The diverse biological activities achieved through systematic modification of this core structure highlight the vast potential that remains to be explored. Future research will undoubtedly uncover new derivatives targeting additional biological pathways, further cementing the legacy of this versatile chemical framework in the development of novel therapeutics.

References

-

Cresset Group. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. [Link]

-

Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry, 23(5), 1017-1025. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Zheng, N., et al. (2014). Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2. ACS Medicinal Chemistry Letters, 5(11), 1221-1225. [Link]

-

Pati, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

-

Cowart, M. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Journal of Medicinal Chemistry, 48(1), 38-55. [Link]

-

Subasinghe, N. L., et al. (2013). A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(4), 1063-1069. [Link]

-

Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2633-2642. [Link]

-

Saini, N., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ChemMedChem. [Link]

-

Ou, T., et al. (2023). Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models. Oriental Journal of Chemistry, 39(2), 345-353. [Link]

-

Sapa, J., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(21), 3584-3596. [Link]

-

Sapa, J., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 63-78. [Link]

-

PubChem. Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-. [Link]

-

An, H., & Lee, J. H. (2016). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 21(11), 1428. [Link]

-

Cheng, P., et al. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Bioorganic & Medicinal Chemistry Letters, 22(2), 1174-1178. [Link]

-

Nagase, H., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895-3905. [Link]

-

JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. [Link]

-

Stanford University. (2024). Novel small molecule negative allosteric modulators of the mu-opioid receptor. [Link]

-

Qi, Z., et al. (2015). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(1), 401-417. [Link]

-

Sorna, V., et al. (2013). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 4(6), 539-543. [Link]

-

Coop, A., et al. (2001). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 44(12), 1957-1964. [Link]

-

Arjun, P., et al. (2017). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Medicinal Chemistry, 13(7), 678-688. [Link]

-

Arjun, P., et al. (2017). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Medicinal Chemistry, 13(7), 678-688. [Link]

-

Luo, G., et al. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161. [Link]

-

PubChemLite. N-methyl-2-(piperidin-4-yl)acetamide. [Link]

-

Chemsrc. N-(4-methylpiperidin-4-yl)acetamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cresset-group.com [cresset-group.com]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. This approach, which utilizes small, low molecular weight compounds to probe the binding landscape of biological targets, offers a more thorough exploration of chemical space compared to traditional high-throughput screening.[1] This technical guide provides an in-depth exploration of N-methyl-N-(piperidin-4-yl)acetamide hydrochloride, a fragment of significant interest due to its desirable physicochemical properties and versatile chemical scaffold. We will delve into its synthesis, characterization, and strategic application within a comprehensive FBDD workflow, from initial library design and quality control to hit identification and validation using state-of-the-art biophysical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of FBDD for challenging biological targets.

Introduction: The Rationale for this compound in FBDD

The core principle of FBDD lies in the identification of low-complexity fragments that bind to a target with high ligand efficiency.[2] These initial, often weak, binding events serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates. The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess a favorable balance of properties, including aqueous solubility, synthetic tractability, and three-dimensional character.

This compound emerges as a compelling candidate for inclusion in fragment libraries for several key reasons:

-

Physicochemical Properties: This fragment adheres to the "Rule of Three," a widely accepted guideline for fragment design (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[1] Its hydrochloride salt form generally ensures good aqueous solubility, a crucial prerequisite for most biophysical screening assays.

-

Structural Features: The piperidine ring provides a saturated, non-planar scaffold, offering three-dimensional diversity that is often lacking in traditional, flatter aromatic-rich screening compounds.[3] This 3D character can enable interactions with more complex and challenging binding sites.

-

Synthetic Tractability: The presence of a secondary amine on the piperidine ring and the acetamide group provide clear vectors for chemical elaboration, allowing for straightforward follow-up chemistry to grow the fragment into a more potent lead compound.

This guide will provide a comprehensive framework for the effective utilization of this compound in an FBDD campaign.

Physicochemical and Structural Characterization

A thorough understanding of the physicochemical properties of a fragment is paramount for its effective use in FBDD. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇ClN₂O | [4] |

| Molecular Weight | 192.69 g/mol | [4] |

| CAS Number | 550370-51-9 | [4] |

| IUPAC Name | N-methyl-N-piperidin-4-ylacetamide;hydrochloride | [4] |

| cLogP (calculated) | ~0.6 | A consensus value from various sources |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | A consensus value from various sources |

| Hydrogen Bond Donors | 1 | A consensus value from various sources |

| Hydrogen Bond Acceptors | 2 | A consensus value from various sources |

| Rotatable Bonds | 1 | A consensus value from various sources |

The low cLogP and molecular weight, combined with a moderate TPSA, position this fragment favorably within the desired "fragment space."

Synthesis and Quality Control: Ensuring the Integrity of Your Fragment

The reliability of any FBDD campaign is contingent upon the quality and purity of the fragments being screened. This section outlines a plausible synthetic route for this compound and details the essential quality control measures.

Proposed Synthetic Pathway

Step 1: Reductive Amination

The first step involves the reductive amination of 1-Boc-4-oxopiperidine with methylamine to introduce the methylamino group at the 4-position of the piperidine ring.

-

Protocol:

-

Dissolve 1-Boc-4-oxopiperidine (1.0 eq) and a solution of methylamine (e.g., 40% in water, 2.0 eq) in a suitable solvent such as methanol.

-

Adjust the pH of the solution to approximately 5-6 using acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Cool the reaction mixture to 0°C and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of water and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

-

Step 2: Acylation

The secondary amine of the product from Step 1 is then acylated to introduce the N-methylacetamide group.

-

Protocol:

-

Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.5 eq), in an anhydrous aprotic solvent like dichloromethane (DCM).[5]

-

Cool the mixture to 0°C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(N-methylacetamido)piperidine-1-carboxylate.

-

Step 3: Boc Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

-

Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a suitable organic solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane or ethereal HCl, excess) and stir at room temperature.[4]

-

The product, this compound, will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Caption: Proposed synthetic workflow for this compound.

Quality Control

Rigorous quality control (QC) is essential to ensure the integrity of a fragment library and to avoid false positives in screening.[6][7]

| QC Technique | Purpose | Acceptance Criteria |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment. | Spectra consistent with the proposed structure. Purity >95%. |

| LC-MS | Purity assessment and confirmation of molecular weight. | Single major peak with the correct mass-to-charge ratio. Purity >95%. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm elemental composition. | Measured mass within 5 ppm of the calculated mass. |

| Solubility Assessment | To ensure the fragment is soluble at the screening concentration in the assay buffer. | Soluble at the desired screening concentration (e.g., 1 mM) in the relevant buffer. |

Application in a Fragment-Based Drug Discovery Campaign

The following section outlines a typical workflow for the application of this compound in an FBDD campaign.

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Primary Screening: Detecting the Initial "Handshake"

Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening.[1]

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding.[8]

-

Protocol:

-

Immobilize the target protein onto a sensor chip.

-

Prepare a solution of this compound in a suitable running buffer containing a low concentration of DMSO.

-

Inject the fragment solution over the sensor surface at a range of concentrations.

-

Monitor the change in response units (RU) over time to detect binding.

-

A concentration-dependent increase in RU that fits a 1:1 binding model is indicative of a potential hit.

-

NMR spectroscopy is a powerful technique for fragment screening, offering detailed information on binding and the binding site.[9]

-

Ligand-Observed NMR:

-

Protocol (Saturation Transfer Difference - STD):

-

Prepare a solution of the target protein and the fragment.

-

Acquire a ¹H NMR spectrum with selective saturation of the protein resonances.

-

If the fragment binds, saturation will be transferred from the protein to the fragment, resulting in a decrease in the intensity of the fragment's signals.

-

-

-

Protein-Observed NMR:

-

Protocol (¹H-¹⁵N HSQC):

-

Requires an isotopically labeled (¹⁵N) protein.

-

Acquire a ¹H-¹⁵N HSQC spectrum of the protein in the absence and presence of the fragment.

-

Binding of the fragment will cause chemical shift perturbations (CSPs) in the resonances of amino acid residues at the binding site.

-

-

Hit Validation and Characterization: Ensuring Genuine Interactions

Positive hits from the primary screen must be validated using an orthogonal technique to eliminate false positives.

If the primary screen was SPR, a suitable orthogonal method would be NMR, and vice versa. Isothermal Titration Calorimetry (ITC) can also be used to confirm binding and determine the thermodynamic parameters of the interaction.